molecular formula C11H6BrN3O3 B12897853 [(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile CAS No. 88757-63-5

[(7-Bromo-5-nitroquinolin-8-yl)oxy]acetonitrile

Cat. No.: B12897853
CAS No.: 88757-63-5
M. Wt: 308.09 g/mol
InChI Key: VMIMPTOCNVVYEI-UHFFFAOYSA-N
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Description

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is a chemical compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile typically involves the reaction of 7-bromo-5-nitroquinoline with chloroacetonitrile in the presence of a base. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The reaction mechanism involves the nucleophilic substitution of the chloro group by the quinoline derivative, resulting in the formation of the acetonitrile compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The compound can undergo electrophilic substitution reactions at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of 2-((7-Amino-5-nitroquinolin-8-yl)oxy)acetonitrile.

    Reduction: Formation of 2-((7-Bromo-5-aminoquinolin-8-yl)oxy)acetonitrile.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-Chloro-5-nitroquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Fluoro-5-nitroquinolin-8-yl)oxy)acetonitrile
  • 2-((7-Iodo-5-nitroquinolin-8-yl)oxy)acetonitrile

Uniqueness

2-((7-Bromo-5-nitroquinolin-8-yl)oxy)acetonitrile is unique due to the presence of the bromo group, which can undergo specific chemical reactions that other halogenated derivatives may not

Properties

CAS No.

88757-63-5

Molecular Formula

C11H6BrN3O3

Molecular Weight

308.09 g/mol

IUPAC Name

2-(7-bromo-5-nitroquinolin-8-yl)oxyacetonitrile

InChI

InChI=1S/C11H6BrN3O3/c12-8-6-9(15(16)17)7-2-1-4-14-10(7)11(8)18-5-3-13/h1-2,4,6H,5H2

InChI Key

VMIMPTOCNVVYEI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(C=C2[N+](=O)[O-])Br)OCC#N)N=C1

Origin of Product

United States

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